4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
Description
4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups
Properties
IUPAC Name |
4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-16-11-13-31(14-12-16)24-28-22(26-20-9-6-7-17(2)18(20)3)27-23(29-24)30-25-15-19-8-4-5-10-21(19)32(33)34/h4-10,15-16H,11-14H2,1-3H3,(H2,26,27,28,29,30)/b25-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYGTFGWTPTOBB-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the various substituents. Commonly used reagents include triazine precursors, aromatic amines, and piperidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays and studies.
Industry: The compound may be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
- **2-(3,4-Dimethylphenyl)-4-quinolinyl (2-methyl-1-piperidinyl)methanone
- **N-methylpiperidin-4-one derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
